N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core substituted with an imidazole group
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they are involved in .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of effects due to their wide spectrum of biological activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps. One common method includes the condensation of 2,3-diphenylquinoxaline-6-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine under dehydrating conditions. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the quinoxaline core can yield dihydroquinoxaline derivatives .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide
- 3-(1H-imidazol-1-yl)propylamine
- 2,3-diphenylquinoxaline-6-carboxylic acid
- N-(3-aminopropyl)imidazole
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. The presence of both the imidazole and quinoxaline moieties provides a versatile platform for the development of new compounds with enhanced properties .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,3-diphenylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O/c33-27(29-14-7-16-32-17-15-28-19-32)22-12-13-23-24(18-22)31-26(21-10-5-2-6-11-21)25(30-23)20-8-3-1-4-9-20/h1-6,8-13,15,17-19H,7,14,16H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMILTZUWSFISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCCCN4C=CN=C4)N=C2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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